molecular formula C8H16O B158262 1-Propyl-1-cyclopentanol CAS No. 1604-02-0

1-Propyl-1-cyclopentanol

Cat. No. B158262
CAS RN: 1604-02-0
M. Wt: 128.21 g/mol
InChI Key: GJEILRJIINEWJO-UHFFFAOYSA-N
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Description

1-Propyl-1-cyclopentanol is a chemical compound with the formula C8H16O. Its molecular weight is 128.2120 . It is also known by other names such as Cyclopentanol, 1-propyl-; 1-Propylcyclopentanol .


Synthesis Analysis

While there are no direct theoretical or experimental works reported on the synthesis of 1-Propyl-1-cyclopentanol, cyclopentanol, a similar compound, can be prepared from cyclopentene through an initial addition-esterification reaction with acetic acid and a subsequent transesterification reaction with methanol .


Molecular Structure Analysis

The molecular structure of 1-Propyl-1-cyclopentanol consists of a cyclopentanol group attached to a propyl group . The InChI representation of the molecule is InChI=1S/C8H16O/c1-2-5-8(9)6-3-4-7-8/h9H,2-7H2,1H3 .


Chemical Reactions Analysis

The synthesis of cyclopentanol from cyclopentene involves two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . Both reactions are exothermic, and the free energy changes increase with a rise in temperature, indicating that low temperature is favorable for the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Propyl-1-cyclopentanol include a molecular weight of 128.2120 and a molecular formula of C8H16O . More detailed properties such as boiling point, critical temperature, and density can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Biofuel Potential

1-Propyl-1-cyclopentanol, as part of the cyclopentanol family, shows promise as an alternative biofuel. Research demonstrates that cyclopentanol and its derivatives can enhance combustion characteristics when blended with diesel, leading to prolonged ignition delay, shortened combustion duration, and improved thermal efficiency. Such blends effectively reduce soot emissions, with the efficiency varying based on injection pressure and timing (Chen et al., 2020).

Chemical Synthesis and Catalysis

Cyclopentanol derivatives, including those related to 1-Propyl-1-cyclopentanol, have been utilized in various synthetic applications. For instance, a Rh(I)-catalyzed cyclization method has been developed for constructing cyclopentanone derivatives, showcasing the versatility of cyclopentanol compounds in organic synthesis (Yamabe et al., 2005).

Combustion and Atmospheric Chemistry

The interaction of cyclopentanol with hydroxyl radicals is critical in both combustion and atmospheric chemistry. A theoretical study on this reaction provides insights into the oxidation chemistry of cyclopentanol, which is beneficial for understanding its role as a biofuel additive and its environmental impact (Duan et al., 2021).

Environmental and Health Impact Studies

Investigations into the dermal absorption characteristics of cyclopentanol-related compounds, such as 1-bromopropane, help assess their potential health risks. Such studies are crucial for ensuring safe handling and usage in industrial applications (Frasch et al., 2011).

Drug Design and Pharmaceutical Applications

Cyclopentane-1,3-dione, a compound related to 1-Propyl-1-cyclopentanol, has been explored as a novel isostere for the carboxylic acid functional group. This research underscores the potential of cyclopentanol derivatives in the design of new therapeutic agents, particularly as thromboxane receptor antagonists (Ballatore et al., 2011).

properties

IUPAC Name

1-propylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-5-8(9)6-3-4-7-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEILRJIINEWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166873
Record name Cyclopentanol, 1-propyl-
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-1-cyclopentanol

CAS RN

1604-02-0
Record name 1-Propylcyclopentanol
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Record name 1-Propyl-1-cyclopentanol
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Record name 1-Propyl-1-cyclopentanol
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Record name Cyclopentanol, 1-propyl-
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Record name 1-PROPYL-1-CYCLOPENTANOL
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Record name 1-PROPYL-1-CYCLOPENTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Deng, Y Zhong, W Yu, J Yue, Z Liu, Y Zheng… - Journal of Cereal …, 2013 - Elsevier
The impact of high hydrostatic-pressure (HHP) processing on the volatile profile of cooked Japonica rice (Wuchang) and Jasmine rice (Complete Wheel) was investigated by SPME–GC/…
Number of citations: 54 www.sciencedirect.com

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